molecular formula C22H27ClN4O5S2 B2932156 N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride CAS No. 1052548-59-0

N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride

Cat. No.: B2932156
CAS No.: 1052548-59-0
M. Wt: 527.05
InChI Key: AFUJCQIGJAIRFN-UHFFFAOYSA-N
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Description

This compound (CAS: 1052537-38-8) is a benzamide derivative featuring a dimethylaminopropyl chain, a dimethylsulfamoyl group, and a [1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl moiety. Its molecular formula is C₂₄H₂₅ClN₄O₅S, with a molecular weight of 517.0 g/mol . The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies. The compound’s structural complexity arises from its fused heterocyclic systems (dioxolo-benzothiazole) and sulfonamide functionality, which are critical for interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O5S2.ClH/c1-24(2)10-5-11-26(21(27)15-6-8-16(9-7-15)33(28,29)25(3)4)22-23-17-12-18-19(31-14-30-18)13-20(17)32-22;/h6-9,12-13H,5,10-11,14H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFUJCQIGJAIRFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride involves multiple steps, including the formation of the benzamide core, the introduction of the dimethylamino propyl group, and the attachment of the dioxolobenzothiazole moiety. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Molecular Comparison of Selected Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₂₄H₂₅ClN₄O₅S 517.0 Benzamide, dimethylsulfamoyl, dioxolo-benzothiazole
(E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)-N-phenyl benzamide C₁₇H₁₂N₂O₃S 324.36 Thiazolidinedione, benzamide
(R)-2-Phenyl-4,5-dihydrothiazole-4-carboxamide C₁₀H₁₀N₂OS 206.26 Dihydrothiazole, carboxamide
N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride C₂₉H₃₁ClN₄O₃S₂ 591.16 Benzamide, dipropylsulfamoyl, tetrahydrothienopyridine

Spectral and Physicochemical Comparisons

NMR Profiling
  • Regions of Divergence : As shown in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) distinguish the target compound from analogues like compounds 1 and 7 (Figure 6 in ). These shifts arise from differences in substituent electronic environments (e.g., dimethylsulfamoyl vs. simpler sulfonamides) .
  • Conserved Features : The benzamide backbone and dioxolo-benzothiazole system exhibit near-identical shifts to Rapa-like compounds , suggesting shared conformational stability .
Mass Spectrometry (MS/MS) and Molecular Networking
  • Fragmentation Patterns : highlights that structurally related compounds share cosine scores >0.8 in MS/MS-based molecular networking. The target compound’s fragmentation profile (e.g., loss of dimethylamine or sulfamoyl groups) would align with clusters of sulfonamide-containing benzamides .

Pharmacological and ADMET Comparisons

  • ADMET Predictions: Using QSAR models (), the dimethylsulfamoyl group likely improves water solubility compared to non-sulfonylated analogues. However, the dioxolo-benzothiazole moiety may reduce CYP450 metabolic stability due to steric hindrance .

Biological Activity

N-[3-(dimethylamino)propyl]-4-(dimethylsulfamoyl)-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride is a synthetic compound that has gained attention for its potential biological activities, particularly in cancer therapy and anti-inflammatory applications. This article explores the compound's biological activity, synthesizing various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • A benzamide core
  • A dimethylamino propyl group
  • A dimethylsulfamoyl moiety
  • A methoxy-substituted benzothiazole

Its molecular formula is C17H24N4O4SC_{17}H_{24}N_4O_4S with a molecular weight of approximately 436.0 g/mol. The presence of these functional groups contributes to its biological activity and pharmacological potential.

Biological Activity Overview

Recent studies have highlighted the compound's diverse biological activities, including:

  • Anticancer Properties : Research indicates that derivatives of benzothiazole, including this compound, exhibit significant antiproliferative effects against various cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) .
  • Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory cytokines like IL-6 and TNF-α in macrophage models, suggesting its dual role as an anticancer and anti-inflammatory agent .

Anticancer Mechanism

The anticancer activity of the compound has been attributed to several mechanisms:

  • Induction of Apoptosis : Flow cytometry studies have demonstrated that the compound promotes apoptosis in cancer cells.
  • Cell Cycle Arrest : It causes cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
  • Inhibition of Signaling Pathways : Western blot analyses reveal that the compound inhibits critical survival pathways such as AKT and ERK in cancer cells .

Anti-inflammatory Mechanism

The anti-inflammatory activity is linked to:

  • Cytokine Modulation : Reduction in the expression levels of pro-inflammatory cytokines.
  • Macrophage Activation : Altered activation states of macrophages leading to decreased inflammation .

Case Studies

Several studies have focused on the biological evaluation of similar compounds within the benzothiazole class:

StudyCompound TestedCell LinesKey Findings
Kamal et al. (2010)Benzothiazole derivativesA431, A549Significant inhibition of cell proliferation and migration
Lee et al. (2011)Benzothiazole analogsRAW264.7Decreased IL-6 and TNF-α levels
Noolvi et al. (2012)Modified benzothiazolesHOP-92Promising anticancer activity with specific substitutions

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically evaluate critical reaction parameters (e.g., temperature, stoichiometry, solvent ratios). For example, fractional factorial designs can minimize experimental runs while identifying interactions between variables like catalyst loading and reaction time . Pre-reaction hazard analysis (e.g., thermal stability of intermediates) is essential to ensure safety during scale-up .

Q. What analytical techniques are recommended for characterizing the compound's structural and functional groups?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2D-COSY) to confirm the benzothiazole and dioxolo moieties. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy, while Fourier-transform infrared (FTIR) spectroscopy validates sulfonamide and dimethylamino groups. X-ray crystallography may resolve ambiguities in stereochemistry for crystalline derivatives .

Q. How should initial biological activity screening be designed to assess pharmacological potential?

  • Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition or receptor-binding studies) guided by the compound’s structural motifs (e.g., benzothiazole for kinase targeting). Use dose-response curves to determine IC50_{50} values, with positive controls (e.g., staurosporine for kinases) and triplicate measurements to ensure reproducibility. Consider parallel cytotoxicity assays to evaluate selectivity .

Advanced Research Questions

Q. What computational strategies can predict the compound's reactivity and stability under varying conditions?

  • Methodological Answer : Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways and transition states. Tools like COMSOL Multiphysics integrated with AI can simulate solvent effects and degradation kinetics. Machine learning models trained on analogous benzamide derivatives may predict metabolic stability or photodegradation profiles .

Q. How can conflicting data on the compound's solubility and bioavailability be resolved?

  • Methodological Answer : Apply multivariate analysis to identify confounding variables (e.g., pH, co-solvents). For instance, use Hansen solubility parameters to optimize solvent systems. Validate bioavailability predictions via in vitro permeability assays (e.g., Caco-2 monolayers) and in vivo pharmacokinetic studies in rodent models, ensuring standardized protocols across labs .

Q. What experimental approaches elucidate the compound's reaction mechanisms in catalytic processes?

  • Methodological Answer : Isotopic labeling (e.g., 18^{18}O or 15^{15}N tracing) combined with kinetic isotope effects (KIE) can map bond-breaking steps. Operando spectroscopy (e.g., Raman or IR) under controlled conditions reveals intermediate species. For heterogeneous catalysis, pair surface-sensitive techniques like X-ray photoelectron spectroscopy (XPS) with computational reaction path searches .

Q. How can researchers design experiments to explore the compound's role in advanced material applications (e.g., sensors or coatings)?

  • Methodological Answer : Screen for thermal stability via thermogravimetric analysis (TGA) and electronic properties via cyclic voltammetry. Use self-assembled monolayer (SAM) techniques to functionalize surfaces, and test optoelectronic responses using UV-vis-NIR spectroscopy. Collaborate with computational teams to model charge-transfer efficiencies .

Q. What protocols ensure safety and reproducibility when handling hazardous intermediates during synthesis?

  • Methodological Answer : Implement a Chemical Hygiene Plan (CHP) with mandatory safety training and 100% compliance on hazard assessments. Use real-time monitoring (e.g., gas sensors for volatile intermediates) and automated reaction systems (e.g., flow chemistry) to minimize exposure. Document deviations rigorously to refine protocols .

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